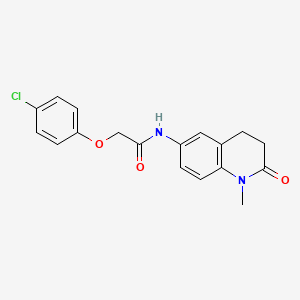

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-21-16-8-5-14(10-12(16)2-9-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-8,10H,2,9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWJVVWHOLWNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

Synthesis of the tetrahydroquinoline intermediate: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the tetrahydroquinoline intermediate using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized acetamides.

Scientific Research Applications

Research indicates that 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits significant biological activity, particularly in the areas of oncology and pharmacology. Its structure features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which are crucial for its interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

- A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria:

- In vitro studies revealed that it exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound activates apoptotic pathways in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, showcasing its potential as an antituberculosis agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorophenoxy Acetamide Derivatives

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide ()

- Structural Similarities: Shares the 4-chlorophenoxy-acetamide backbone but incorporates an indole-2-carboxamide group instead of the tetrahydroquinoline core.

- Synthesis : Prepared via sequential coupling reactions using TBTU as a coupling agent, similar to methods for synthesizing the target compound.

- However, the absence of the tetrahydroquinoline ring reduces conformational rigidity compared to the target compound.

2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide ()

- Structural Features: Integrates a thiazolidinone-thioxo ring system and methoxyphenyl group.

- Biological Activity : Tested against cervical cancer (HeLa) cells via MTT assay, showing moderate cytotoxicity (IC₅₀ ~25 µM) compared to cisplatin .

- Comparison: The thiazolidinone moiety introduces sulfur-based hydrogen bonding, which may alter solubility and metabolic stability relative to the target compound.

Tetrahydroquinoline-Based Acetamides

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()

- Structural Similarities: Contains the 2-oxo-tetrahydroquinoline core but lacks the 4-chlorophenoxy group.

- Applications : Used as a synthetic intermediate in drug discovery.

- Key Differences: The absence of the 4-chlorophenoxy substituent likely reduces lipophilicity and target affinity compared to the target compound.

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat) ()

- Structural Features: Shares the 1-methyl-2-oxo-tetrahydroquinoline moiety but replaces the acetamide with a propionamide linker and adds a tetrahydroisoquinoline group.

- Therapeutic Profile: Developed as a selective inhibitor for hypertension targets, highlighting how minor modifications (e.g., propionamide vs. acetamide) can shift biological activity entirely .

N-Substituted 2-Arylacetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Features : Dichlorophenyl and dihydropyrazole substituents.

- Crystallography : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Hydrogen-bonded dimers (R²²(10) motif) influence solubility and crystal packing .

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()

- Structural Features : Morpholine ring with acetyl and isopropylphenyl groups.

- Synthesis : Utilizes acetyl chloride for acylation, yielding a compound with a melting point of 230–232°C and distinct NMR signals (δ 7.69 ppm for NH) .

- Comparison : The morpholine ring enhances water solubility but may reduce blood-brain barrier penetration relative to the target compound.

Data Tables

Table 1. Physicochemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 342.79* | Not Reported | Tetrahydroquinoline, 4-ClPhO |

| N-(2-(2-(4-ClPhO)acetamido)phenyl)-indole-2-CA | 434.87 | Not Reported | Indole, 4-ClPhO |

| 2-Chloro-N-[(2-oxo-THQ-6-yl)methyl]acetamide | 250.70 | Not Reported | THQ, chloroacetamide |

| Baxdrostat | 363.45 | Not Reported | THQ, propionamide |

| 2-(3,4-Dichlorophenyl)-N-(dihydropyrazol)AA | 378.26 | 473–475 | Dichlorophenyl, pyrazole |

*Calculated based on formula.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be represented by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 305.77 g/mol

The compound features a chlorophenoxy group and a tetrahydroquinoline moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

- Receptor Modulation : The compound may act as a modulator for certain receptors within the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in the field of infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values varied among different cell lines but indicated significant cytotoxicity at micromolar concentrations .

- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage. In vitro assays revealed that it reduced reactive oxygen species (ROS) levels in cultured neurons .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models of inflammation. It was found to reduce levels of pro-inflammatory cytokines and improve clinical scores in models of arthritis .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.